molecular formula C13H8F2O B1602995 3-(3,4-Difluorophenyl)benzaldehyde CAS No. 343604-41-1

3-(3,4-Difluorophenyl)benzaldehyde

Cat. No.: B1602995
CAS No.: 343604-41-1
M. Wt: 218.2 g/mol
InChI Key: CMMCIJBGFQYEMA-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H8F2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions and a phenyl group at the 3 position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)benzaldehyde can be achieved through several methods. One common approach involves the Grignard reaction, where 3,4-difluorobromobenzene reacts with a Grignard reagent, such as isopropylmagnesium chloride, followed by oxidation to form the desired aldehyde . Another method includes the use of 3,4-difluorobenzaldehyde as a starting material, which undergoes further functionalization to introduce the phenyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions or other organometallic reactions, followed by purification processes such as distillation or recrystallization to obtain the pure compound. The choice of method depends on factors like cost, yield, and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

    Oxidation: 3-(3,4-Difluorophenyl)benzoic acid.

    Reduction: 3-(3,4-Difluorophenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)benzaldehyde involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical processes. In medicinal chemistry, it acts by modifying the activity of enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

3-(3,4-Difluorophenyl)benzaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-(3,4-difluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-12-5-4-11(7-13(12)15)10-3-1-2-9(6-10)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMCIJBGFQYEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626531
Record name 3',4'-Difluoro[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343604-41-1
Record name 3',4'-Difluoro[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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